Cas no 2171464-44-9 (2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid)

2-{3-[4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)phenyl]propanamido}butanoic acid is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative, commonly employed in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a temporary protecting group for the amine functionality, enabling selective deprotection under mild basic conditions while preserving other side-chain protections. This compound features a phenylpropanamido linker, enhancing solubility and facilitating coupling efficiency during peptide elongation. Its butanoic acid terminus allows for further functionalization or conjugation. The product is particularly valuable in the synthesis of complex peptides, offering high purity and compatibility with standard Fmoc-based protocols. Its structural design ensures reliable performance in automated and manual peptide assembly workflows.
2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid structure
2171464-44-9 structure
Product Name:2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid
CAS No:2171464-44-9
MF:C28H28N2O5
MW:472.532327651978
CID:6309980
PubChem ID:165545671
Update Time:2025-10-28

2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid
    • 2171464-44-9
    • EN300-1517753
    • 2-{3-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]propanamido}butanoic acid
    • Inchi: 1S/C28H28N2O5/c1-2-25(27(32)33)30-26(31)16-13-18-11-14-19(15-12-18)29-28(34)35-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14-15,24-25H,2,13,16-17H2,1H3,(H,29,34)(H,30,31)(H,32,33)
    • InChI Key: OZMJZULGYJPWAN-UHFFFAOYSA-N
    • SMILES: O(C(NC1C=CC(=CC=1)CCC(NC(C(=O)O)CC)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12

Computed Properties

  • Exact Mass: 472.19982200g/mol
  • Monoisotopic Mass: 472.19982200g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 35
  • Rotatable Bond Count: 10
  • Complexity: 713
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.6
  • Topological Polar Surface Area: 105Ų

2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid Pricemore >>

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2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid Related Literature

Additional information on 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid

Comprehensive Overview of 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid (CAS No. 2171464-44-9)

The compound 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid (CAS No. 2171464-44-9) is a specialized organic molecule widely utilized in peptide synthesis and pharmaceutical research. Its unique structure, featuring a fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, makes it invaluable in solid-phase peptide synthesis (SPPS). Researchers and biochemists frequently search for this compound due to its role in developing novel therapeutics, including peptide-based drugs and bioconjugates.

In recent years, the demand for Fmoc-protected amino acid derivatives like 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid has surged, driven by advancements in targeted drug delivery and precision medicine. The compound’s compatibility with automated synthesizers and its stability under SPPS conditions are key reasons for its popularity. Additionally, its application in proteomics and chemical biology studies has further cemented its importance in modern research.

One of the most searched questions related to this compound is: "How does Fmoc protection enhance peptide synthesis?" The answer lies in the Fmoc group’s ability to shield reactive amino groups during synthesis while being selectively removed under mild basic conditions. This property minimizes side reactions and improves yield, making 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid a preferred choice for researchers.

The compound’s structure also aligns with the growing interest in sustainable chemistry. Unlike older protecting groups, Fmoc derivatives generate fewer hazardous byproducts, addressing environmental concerns. This aspect is particularly relevant to labs aiming for green chemistry compliance. Furthermore, its role in synthesizing bioactive peptides—such as antimicrobial and anticancer agents—has sparked interest in its potential for next-generation therapeutics.

From a technical standpoint, 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid exhibits excellent solubility in organic solvents like dimethylformamide (DMF) and dichloromethane (DCM), facilitating its use in diverse reaction conditions. Its stability at room temperature and compatibility with high-performance liquid chromatography (HPLC) purification further enhance its utility in industrial and academic settings.

In summary, 2-{3-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)phenylpropanamido}butanoic acid (CAS No. 2171464-44-9) is a cornerstone in peptide chemistry, bridging the gap between traditional synthesis and cutting-edge biomedical applications. Its relevance to drug discovery, biomaterials, and green chemistry ensures its continued prominence in scientific literature and commercial catalogs.

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